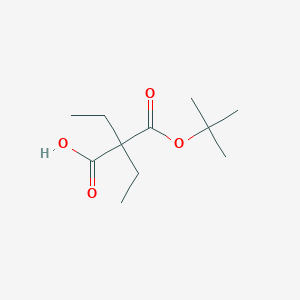

2-(Tert-butyl carboxy)-2-ethylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a carboxylic acid derivative, specifically an ester, due to the presence of a carboxy group (COOH) and a tert-butyl group (C(CH3)3). Carboxylic acids and their derivatives are widely used in organic chemistry and biochemistry .

Synthesis Analysis

Carboxylic acids and their derivatives can be synthesized through various methods. One common method is the oxidation of primary alcohols or aldehydes . Another method is the reaction of Grignard reagents with carbon dioxide .Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl alcohol, is described as a colorless solid, which melts near room temperature and has a camphor-like odor . It’s miscible with water, ethanol, and diethyl ether .Chemical Reactions Analysis

Carboxylic acids and their derivatives undergo a variety of chemical reactions. One of the most common reactions is esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester .Physical and Chemical Properties Analysis

Carboxylic acids and their derivatives have diverse physical and chemical properties. For example, they can be solid or liquid at room temperature, and their solubility in water can vary .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Peptidomimetic Applications :

- 2-Amino-4-bromobutanoic acid, which shares structural similarities with 2-(Tert-butyl carboxy)-2-ethylbutanoic acid, has been utilized in the synthesis of nonnatural amino acids with basic or heterocyclic side chains. These compounds have applications in the preparation of conformationally constrained peptidomimetics (Ciapetti, Falorni, Mann, & Taddei, 1998).

Catalysis in Organic Synthesis :

- The compound's tert-butyl group is found in various chiral auxiliaries and intermediates for organic synthesis. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a related compound, is used in dipeptide synthesis and for preparing enantiomerically pure acids, demonstrating its utility in asymmetric synthesis (Studer, Hintermann, & Seebach, 1995).

Environmental Applications :

- Derivatives of dihydroxybutyric acid, which is structurally related to this compound, have been used in the production of biocompatible polymers via copolymerization with carbon dioxide. This demonstrates its potential in environmentally friendly applications (Tsai, Wang, & Darensbourg, 2016).

Role in Metabolic Studies :

- Compounds with tert-butyl groups have been studied for their metabolic pathways, including oxidation and conjugation processes. Such studies are crucial for understanding the biochemical transformations of various organic compounds in biological systems (El Masry, Smith, & Williams, 1956).

Homogeneous Catalysis :

- Research has explored the use of tert-butyl alcohol derivatives in catalysis, such as in the formation of ethyl tert-butyl ether, highlighting the role of tert-butyl compounds in industrial chemical processes (Habenicht, Kam, Wilschut, & Antal, 1995).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

The mode of action of 2-(Tert-butyl carboxy)-2-ethylbutanoic acid involves several steps. The tert-butyl group in the compound can undergo a reaction involving the detachment of isobutylene, which takes place as the result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . This reaction results in the formation of a tert-butyl carbocation .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.

Pharmacokinetics

The compound’s tert-butyl ester group is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . These properties could potentially impact the compound’s bioavailability.

Result of Action

The result of the compound’s action involves the formation of a tert-butyl carbocation, which is subsequently deprotonated by anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene . This reaction regenerates the protonated TFA that is needed to continue the reaction, making the TFA catalytic .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent used in the reaction can play a role in the reaction’s rate and yield . Additionally, the presence of other reagents, such as TFA, can also influence the compound’s action .

Safety and Hazards

Zukünftige Richtungen

There is ongoing research into the synthesis and applications of carboxylic acids and their derivatives. For example, there is interest in developing more efficient and environmentally friendly methods for amide bond formation . Additionally, the transesterification of β-keto esters is a topic of recent research .

Eigenschaften

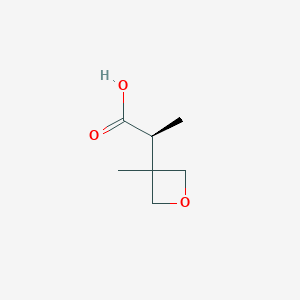

IUPAC Name |

2-ethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-6-11(7-2,8(12)13)9(14)15-10(3,4)5/h6-7H2,1-5H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQMPBFVVDCZQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2437443.png)

![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2437447.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2437450.png)

![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)

![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)